Salbutamol

描述

Structure

3D Structure

属性

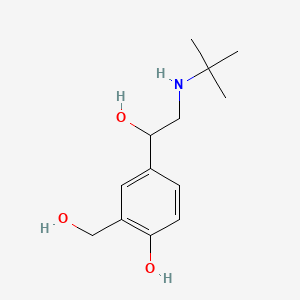

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAUXUAQIAJITI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021255 |

Source

|

| Record name | Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L |

Source

|

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.9X10-9 mm Hg at 25 °C /Estimated/ |

Source

|

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane | |

CAS No. |

18559-94-9 |

Source

|

| Record name | Salbutamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18559-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albuterol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | albuterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salbutamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF8SVZ843E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C |

Source

|

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Salbutamol in Bronchial Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental mechanism of action of salbutamol (B1663637) on bronchial smooth muscle. It provides a comprehensive overview of the molecular signaling cascade, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this essential bronchodilator.

Introduction

This compound, also known as albuterol, is a short-acting β₂-adrenergic receptor agonist (SABA) that has been a cornerstone in the treatment of bronchoconstriction associated with respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) for decades.[1][2] Its therapeutic efficacy lies in its ability to rapidly relax the smooth muscle of the airways, leading to bronchodilation and relief from symptoms of wheezing and shortness of breath.[1] This guide will delve into the precise molecular interactions and downstream cellular events that mediate this compound's pharmacological effect.

Molecular Mechanism of Action: The β₂-Adrenergic Signaling Cascade

This compound exerts its effects by selectively binding to and activating β₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed on the surface of bronchial smooth muscle cells.[3][4] The binding of this compound initiates a well-defined intracellular signaling pathway, leading to muscle relaxation.

The canonical signaling pathway is as follows:

-

Receptor Binding: this compound binds to the β₂-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA phosphorylates several downstream target proteins, which collectively contribute to the relaxation of the smooth muscle. These include:

-

Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating the myosin light chain, a key step in muscle contraction. This inhibition of MLCK activity leads to a decrease in actin-myosin cross-bridge cycling.

-

Lowering of Intracellular Calcium (Ca²⁺) Concentrations: PKA activation promotes the sequestration of Ca²⁺ into the sarcoplasmic reticulum and facilitates its extrusion from the cell, thereby reducing the cytosolic Ca²⁺ available for contraction.

-

Activation of Potassium (K⁺) Channels: PKA can also activate large-conductance Ca²⁺-activated K⁺ channels, leading to hyperpolarization of the cell membrane, which further reduces Ca²⁺ influx and promotes relaxation.

-

This cascade of events ultimately results in the relaxation of the bronchial smooth muscle, widening of the airways, and improved airflow.

Signaling Pathway Diagram

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound's interaction with the β₂-adrenergic receptor and its functional effects on bronchial smooth muscle.

Table 1: Binding Affinity of this compound for the β₂-Adrenergic Receptor

| Ligand | Receptor | Preparation | pKA | Reference |

| This compound | β₂-Adrenoceptor | Guinea-pig isolated trachea | 5.9 |

pKA is the negative logarithm of the agonist's dissociation constant.

Table 2: Functional Potency (EC₅₀) of this compound

| Parameter | Preparation | EC₅₀ (µM) | Reference |

| cAMP Formation | Cultured Human Airway Smooth Muscle Cells | 0.6 | |

| Relaxation of Inherent Tone | Human Isolated Bronchial Smooth Muscle | ~0.027 (Isoprenaline for comparison) |

EC₅₀ is the concentration of an agonist that produces 50% of the maximal response.

Experimental Protocols

In Vitro Bronchial Smooth Muscle Relaxation Assay (Organ Bath)

This protocol describes the methodology for assessing the relaxant effects of this compound on isolated bronchial rings.

Objective: To determine the dose-response relationship of this compound-induced relaxation of pre-contracted bronchial smooth muscle.

Materials:

-

Human or animal (e.g., guinea pig, goat) lung tissue containing bronchi.

-

Krebs-Henseleit buffer (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Contractile agent (e.g., methacholine, histamine).

-

This compound solutions of varying concentrations.

-

Isolated organ bath system with force transducers.

Procedure:

-

Tissue Preparation:

-

Dissect bronchial rings (2-4 mm in length) from the lung tissue in cold Krebs-Henseleit buffer.

-

Suspend the rings between two L-shaped stainless-steel hooks in the organ bath chambers containing gassed Krebs-Henseleit buffer at 37°C.

-

One hook is fixed, and the other is connected to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with buffer changes every 15-20 minutes.

-

Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl).

-

-

Pre-contraction:

-

After a washout period, induce a stable submaximal contraction using a contractile agent like methacholine.

-

-

Dose-Response Curve Generation:

-

Once a stable contraction plateau is reached, add this compound in a cumulative, concentration-dependent manner to the organ bath.

-

Record the relaxation response after each addition until a maximal response is achieved or the highest concentration is tested.

-

-

Data Analysis:

-

Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the contractile agent.

-

Plot the percentage relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC₅₀ value from the dose-response curve.

-

Experimental Workflow for Organ Bath Assay

Measurement of Intracellular cAMP Levels

This protocol outlines a method for quantifying changes in intracellular cAMP levels in cultured human airway smooth muscle (HASM) cells following this compound stimulation.

Objective: To determine the effect of this compound on cAMP production in HASM cells.

Materials:

-

Cultured HASM cells.

-

Cell culture medium and reagents.

-

This compound solutions of varying concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP immunoassay kit (e.g., ELISA-based).

Procedure:

-

Cell Culture:

-

Culture HASM cells to near confluence in appropriate multi-well plates.

-

-

Pre-treatment:

-

Pre-incubate the cells with a PDE inhibitor for a defined period (e.g., 30 minutes) to inhibit cAMP breakdown.

-

-

This compound Stimulation:

-

Treat the cells with different concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes).

-

-

Cell Lysis:

-

Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.

-

-

cAMP Quantification:

-

Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of cAMP in the sample is inversely proportional to the signal generated.

-

-

Data Analysis:

-

Calculate the concentration of cAMP in each sample based on a standard curve.

-

Normalize the cAMP concentration to the protein content of each sample.

-

Plot the normalized cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

-

Logical Relationship of this compound's Action

The therapeutic effect of this compound is a direct consequence of a logical cascade of events, from the molecular level to the physiological outcome. This relationship can be visualized as a cause-and-effect pathway.

Logical Flow Diagram

Conclusion

This compound's mechanism of action in bronchial smooth muscle is a well-characterized example of G-protein coupled receptor signaling. Its specificity for the β₂-adrenergic receptor and the subsequent activation of the cAMP-PKA pathway lead to a rapid and effective relaxation of the airways. Understanding this core mechanism at a technical level is crucial for the development of novel and improved therapies for obstructive airway diseases. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and characterization of bronchodilator drugs.

References

- 1. This compound – eDrug [edrug.mvm.ed.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Accurately Predicts the Better Bronchodilatory Effect of Inhaled Versus Oral this compound Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Salbutamol: A Technical Guide

An in-depth exploration of the seminal discovery, synthesis, mechanism of action, and clinical significance of Salbutamol (Albuterol), a cornerstone in the management of bronchospasm.

Introduction

This compound, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its development marked a significant advancement in respiratory medicine, offering a more selective and effective treatment with a favorable safety profile compared to its predecessors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical data related to this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Development

The journey to discover this compound was driven by the need for a bronchodilator with greater selectivity for the β2-adrenergic receptors in the lungs, thereby minimizing the cardiovascular side effects associated with earlier non-selective β-agonists like isoprenaline.

In 1966 , a dedicated research team at the Allen and Hanburys laboratory in Ware, Hertfordshire, England, led by Sir David Jack , successfully synthesized this compound.[1] This breakthrough was the culmination of a strategic research program aimed at modifying the chemical structure of existing adrenergic agonists to enhance their therapeutic index. The key structural modification was the replacement of the catechol hydroxyl group at the 3-position of the benzene (B151609) ring with a hydroxymethyl group, which conferred resistance to metabolism by the enzyme catechol-O-methyltransferase (COMT), thereby prolonging its duration of action.

This compound was subsequently launched in 1969 under the brand name Ventolin and rapidly became a first-line therapy for the acute management of asthma.[1] Its introduction revolutionized the treatment of bronchospasm, providing rapid and effective relief to millions of patients worldwide.

Chemical Synthesis of this compound

Several synthetic routes for this compound have been developed. A common and illustrative method involves a four-step process starting from methyl salicylate (B1505791).

Experimental Protocol: Synthesis of this compound from Methyl Salicylate

Step 1: Friedel-Crafts Acylation of Methyl Salicylate

-

Objective: To introduce an acetyl group to the benzene ring of methyl salicylate.

-

Reagents: Methyl salicylate, bromoacetyl chloride, aluminum chloride (AlCl₃).

-

Procedure:

-

To a cooled (0-5 °C) and stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add bromoacetyl chloride dropwise.

-

Slowly add methyl salicylate to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the bromoketone intermediate.

-

Step 2: Amination of the Bromoketone

-

Objective: To introduce the tert-butylamino group.

-

Reagents: Bromoketone intermediate from Step 1, N-benzyl-N-tert-butylamine.

-

Procedure:

-

Dissolve the bromoketone intermediate and N-benzyl-N-tert-butylamine in a suitable solvent (e.g., acetonitrile).

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting aminoketone intermediate by column chromatography.

-

Step 3: Reduction of the Ketone and Ester

-

Objective: To reduce the ketone and ester functionalities to alcohols.

-

Reagents: Aminoketone intermediate from Step 2, lithium aluminum hydride (LiAlH₄).

-

Procedure:

-

In a flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C and slowly add a solution of the aminoketone intermediate in THF.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction mixture and carefully quench by the sequential addition of water, 15% sodium hydroxide (B78521) solution, and water.

-

Filter the resulting solid and concentrate the filtrate to obtain the triol intermediate.

-

Step 4: Deprotection (Debenzylation)

-

Objective: To remove the benzyl (B1604629) protecting group from the amine.

-

Reagents: Triol intermediate from Step 3, palladium on carbon (Pd/C), hydrogen gas.

-

Procedure:

-

Dissolve the triol intermediate in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation at a suitable pressure until the deprotection is complete (monitored by TLC).

-

Filter the catalyst through a pad of celite and concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purification

The crude this compound is typically purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of methanol (B129727) and diethyl ether, to yield the final product with high purity.

Synthesis Workflow Diagram

Mechanism of Action

This compound exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.

Activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation. The key steps are as follows:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

-

G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates protein kinase A (PKA).

-

Downstream Effects: PKA phosphorylates several target proteins, leading to:

-

Inhibition of myosin light chain kinase, which is necessary for muscle contraction.

-

Decreased intracellular calcium ion concentrations.

-

Opening of large-conductance calcium-activated potassium channels, leading to hyperpolarization of the cell membrane.

-

The net result of these events is the relaxation of the airway smooth muscle, leading to bronchodilation and relief of symptoms.

Signaling Pathway Diagram

Clinical Data

The efficacy and safety of this compound have been extensively evaluated in numerous clinical trials.

Efficacy: Improvement in Lung Function

The primary measure of efficacy for a bronchodilator is the improvement in Forced Expiratory Volume in one second (FEV1). Clinical studies have consistently demonstrated that inhaled this compound produces a rapid and significant improvement in FEV1 in patients with asthma and COPD.

| Study/Population | Dose | Mean Peak FEV1 Improvement (%) | Time to Onset |

| Asthmatic Adults | 200 µg | 15-25% | < 5 minutes |

| Pediatric Asthma | 100-200 µg | 12-20% | < 5 minutes |

| COPD Patients | 200-400 µg | 10-18% | 5-10 minutes |

| Exercise-Induced Bronchospasm | 200 µg (prophylactic) | Prevents >80% of FEV1 fall | N/A |

Safety and Tolerability: Adverse Events

This compound is generally well-tolerated, with most adverse events being mild and transient. A meta-analysis of 58 randomized controlled trials involving 12,961 participants provided the following pooled incidences of adverse events.[2]

| Adverse Event | Pooled Incidence (%) | 95% Confidence Interval |

| Overall Adverse Events | 34% | N/A |

| Severe Adverse Events | 2% | 1% - 3% |

| Treatment Discontinuation | 3% | 2% - 5% |

| Palpitations or Tachycardia | 16% | 11% - 22% |

| Tremor | 14% | 10% - 19% |

| Headache | 7% | 5% - 10% |

| Nervousness/Anxiety | 6% | 4% - 9% |

Conclusion

The discovery and development of this compound represent a landmark achievement in medicinal chemistry and respiratory medicine. Its rational design led to a highly effective and selective β2-adrenergic agonist that has remained a cornerstone of asthma and COPD management for over five decades. The synthesis of this compound is a well-established process, and its mechanism of action is thoroughly understood. Extensive clinical data have confirmed its robust efficacy in improving lung function and its favorable safety profile. For researchers and drug development professionals, the story of this compound serves as a powerful example of successful structure-activity relationship-based drug design and its profound impact on patient care.

References

The Dichotomy of a Racemic Drug: A Technical Guide to the Pharmacological Properties of Salbutamol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Salbutamol (B1663637), a widely used short-acting β2-adrenergic receptor agonist for the management of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD), is a chiral molecule administered as a racemic mixture of two enantiomers: (R)-Salbutamol and (S)-Salbutamol.[1] While chemically similar, these enantiomers exhibit distinct pharmacological profiles, a critical consideration in drug development and therapeutic application. This technical guide provides an in-depth exploration of the core pharmacological properties of this compound enantiomers, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Pharmacodynamics: The Eutomer and the Distomer

The therapeutic effects of racemic this compound are almost exclusively attributed to the (R)-enantiomer, which acts as the eutomer.[1] (R)-Salbutamol is a potent agonist at the β2-adrenergic receptor, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.[2] In contrast, the (S)-enantiomer, or distomer, is considered largely inactive at the β2-adrenergic receptor.[1] Some studies have suggested that (S)-Salbutamol may even possess pro-inflammatory properties, although this remains a subject of ongoing research and debate.[3]

The (R)-isomer of this compound has a significantly higher affinity for the β2-receptor, approximately 150 times greater than that of the (S)-isomer. This disparity in receptor binding affinity is the primary determinant of their differential pharmacological activity.

Pharmacokinetics: An Enantioselective Journey in the Body

The absorption, distribution, metabolism, and excretion (ADME) of this compound are characterized by significant enantioselectivity, particularly after oral administration.

Absorption and Distribution

Following inhalation, both (R)- and (S)-Salbutamol are absorbed into the systemic circulation. Studies in horses have shown that after inhalation of racemic this compound, the initial concentrations of both enantiomers in the pulmonary epithelial lining fluid (PELF) are similar, suggesting no significant enantioselective uptake into the lungs. However, systemic exposure to (S)-Salbutamol is generally higher than that of (R)-Salbutamol due to differences in their metabolism and clearance.

Metabolism and Elimination

The metabolism of this compound is a key area of enantioselectivity. The primary route of metabolism is sulfation, catalyzed by the enzyme sulfotransferase 1A3 (SULT1A3). (R)-Salbutamol is metabolized more rapidly than (S)-Salbutamol, leading to a lower bioavailability and a shorter plasma half-life for the active enantiomer.

Following oral administration, the stereoselective metabolism is even more pronounced, resulting in a significantly lower proportion of the active (R)-enantiomer reaching the systemic circulation. Studies have shown no evidence of significant enantioselective presystemic metabolism in the lungs. The terminal half-life of (R)-salbutamol is approximately 2.5 to 3.5 hours, while that of (S)-salbutamol is longer, around 5 hours. This difference in clearance leads to an accumulation of the (S)-enantiomer with repeated dosing of the racemate.

Quantitative Data Summary

The following tables summarize key quantitative data on the pharmacokinetic and pharmacodynamic properties of this compound enantiomers.

Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Humans (Oral Administration)

| Parameter | (R)-Salbutamol | (S)-Salbutamol | Reference |

| Bioavailability | Lower | Higher | |

| Terminal Half-life (t½) | ~2.5 - 3.5 hours | ~5 hours | |

| Plasma Clearance (CLp) | Higher | Lower | |

| Renal Clearance (CLR) | Higher | Lower |

Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Humans (Inhaled Administration)

| Parameter | (R)-Salbutamol | (S)-Salbutamol | Reference |

| AUC (0-∞) (ng·h/mL) | 11.90 ± 4.37 | 48.46 ± 12.11 | |

| Terminal Half-life (t½) | ~3.5 hours | ~5 hours |

Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Horses (Inhaled Administration)

| Tissue | (R)-Salbutamol Concentration (ng/g) | (S)-Salbutamol Concentration (ng/g) | Reference |

| Pulmonary Epithelial Lining Fluid (PELF) - Initial | 389 ± 189 | 378 ± 177 | |

| Central Lung | 875 ± 945 | 877 ± 955 | |

| Peripheral Lung | 49.5 ± 12 | 50.9 ± 12 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound enantiomers.

Chiral Separation of this compound Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify (R)- and (S)-Salbutamol in biological samples.

Materials:

-

HPLC system with a fluorescence or UV detector.

-

Chiral stationary phase column (e.g., teicoplanin-based).

-

Mobile phase: A mixture of an organic solvent (e.g., methanol) and a buffer (e.g., ammonium (B1175870) acetate).

-

This compound enantiomer standards.

-

Solid-phase extraction (SPE) cartridges for sample preparation.

Procedure:

-

Sample Preparation:

-

For plasma or urine samples, perform a solid-phase extraction to remove interfering substances and concentrate the analytes.

-

Elute the this compound enantiomers from the SPE cartridge with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate.

-

Set the fluorescence detector to an excitation wavelength of 225 nm and an emission wavelength of 310 nm.

-

-

Injection and Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Record the chromatogram and identify the peaks corresponding to (R)- and (S)-Salbutamol based on the retention times of the standards.

-

Quantify the concentration of each enantiomer by comparing the peak areas to a standard curve.

-

β2-Adrenergic Receptor Binding Assay (Radioligand Competition Assay)

Objective: To determine the binding affinity (Ki) of this compound enantiomers to the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing the β2-adrenergic receptor.

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Non-labeled competitor ligands ((R)-Salbutamol, (S)-Salbutamol, and a non-selective antagonist like propranolol (B1214883) for non-specific binding).

-

Incubation buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation:

-

In a series of tubes, add a fixed concentration of the radioligand and cell membranes.

-

Add increasing concentrations of the unlabeled competitor ligand ((R)- or (S)-Salbutamol).

-

Include a set of tubes with a high concentration of a non-selective antagonist (e.g., propranolol) to determine non-specific binding.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

Caption: β2-Adrenergic Receptor Signaling Pathway activated by (R)-Salbutamol.

Caption: Experimental Workflow for Chiral Separation of this compound Enantiomers.

References

- 1. Determination of the enantiomers of this compound and its 4-O-sulphate metabolites in biological matrices by chiral liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bronchopulmonary pharmacokinetics of (R)‐this compound and (S)‐this compound enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

An In-depth Technical Guide to Salbutamol's Interaction with Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the short-acting beta-2 adrenergic receptor (β2-AR) agonist, salbutamol (B1663637), and its target receptor. The document details the quantitative aspects of this interaction, outlines common experimental protocols used for its characterization, and visualizes the critical signaling pathways and experimental workflows.

Molecular Interaction and Binding Profile

This compound is a selective agonist for the β2-AR, a member of the G protein-coupled receptor (GPCR) family.[1][2] Its selectivity for β2-AR is approximately 29 times greater than for β1-AR, which contributes to its targeted therapeutic effect on bronchial smooth muscle relaxation with fewer cardiovascular side effects at typical doses.[1][2][3] this compound is administered as a racemic mixture of (R)- and (S)-isomers. The (R)-enantiomer possesses a significantly higher binding affinity for the β2-AR, being about 150 times more potent than the (S)-isomer.

Upon binding, this compound induces a conformational change in the β2-AR, which promotes its coupling to the heterotrimeric Gs protein. This interaction is facilitated by a network of hydrogen bonds between the saligenin ethanolamine (B43304) pharmacophore of this compound and key residues within the receptor's binding pocket, including D113, S203, S207, and N312.

Quantitative Data Summary

The interaction between this compound and the β2-AR can be quantified by several key pharmacological parameters. These values are crucial for understanding the drug's potency, efficacy, and duration of action.

| Parameter | Description | Typical Value Range | Reference Compound |

| EC50 (cAMP) | The molar concentration of this compound that produces 50% of the maximum possible response in cyclic AMP accumulation assays. | 0.6 µM | Isoprenaline (0.08 µM) |

| Selectivity | The ratio of binding affinity or functional potency for the β2-AR over the β1-AR. | ~29-fold higher for β2-AR | - |

| R-isomer Affinity | The relative binding affinity of the active (R)-enantiomer compared to the (S)-enantiomer. | ~150-fold higher | (S)-salbutamol |

Table 1: Key Pharmacological Parameters of this compound at the β2-AR. Note: Absolute values can vary depending on the specific cell line and experimental conditions used.

Downstream Signaling Pathways

The binding of this compound to the β2-AR primarily initiates the canonical Gs-protein signaling cascade. However, the receptor can also engage other pathways, including those mediated by β-arrestin.

3.1 Gs-Protein Signaling Pathway

The classical and therapeutically relevant pathway for this compound involves the activation of the Gs protein. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

3.2 β-Arrestin Pathway and Biased Agonism

Upon prolonged agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the β2-AR. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the Gs protein, leading to desensitization. β-arrestin can also initiate its own signaling cascades and mediate receptor internalization.

This compound is considered a G protein-biased agonist. This means it preferentially activates the Gs signaling pathway over the β-arrestin pathway. This bias may contribute to its favorable therapeutic profile by emphasizing bronchodilation while minimizing receptor desensitization and potential pro-inflammatory signals associated with β-arrestin.

Key Experimental Protocols

Characterizing the interaction of this compound with the β2-AR involves several key in vitro assays. Radioligand binding assays are considered the gold standard for determining binding affinity and receptor density, while functional assays like cAMP accumulation and β-arrestin recruitment assays measure the downstream cellular response.

4.1 Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the β2-AR.

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing β2-AR from a suitable cell line (e.g., HEK293 or CHO cells) or tissue homogenate via differential centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and a range of concentrations of unlabeled this compound.

-

Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

4.2 cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a direct readout of Gs pathway activation.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the β2-AR in a multi-well plate (e.g., 96- or 384-well).

-

Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a range of this compound concentrations for a defined period.

-

Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

-

Detection: Quantify the cAMP levels using a competitive immunoassay format. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme Fragment Complementation (EFC), or bioluminescent assays (e.g., GloSensor™).

-

Data Analysis: Plot the measured signal (which corresponds to cAMP concentration) against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

4.3 β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated β2-AR, providing a measure of a ligand's ability to engage this pathway.

Methodology:

-

Cell Line: Use a specialized cell line engineered to express the β2-AR fused to a reporter fragment (e.g., ProLink from a β-galactosidase enzyme) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).

-

Ligand Addition: Dispense cells into an assay plate and add varying concentrations of this compound.

-

Incubation: Incubate for a period sufficient to allow receptor activation and β-arrestin recruitment (typically 60-90 minutes).

-

Detection: Add a chemiluminescent substrate. If recruitment occurs, the enzyme fragments complement, forming an active enzyme that hydrolyzes the substrate, generating a light signal.

-

Data Analysis: Measure the luminescence and plot it against the log concentration of this compound to determine the potency (EC₅₀) for β-arrestin recruitment. This data, when compared to cAMP data, allows for the quantification of biased agonism.

Conclusion

This compound's therapeutic efficacy as a bronchodilator is rooted in its selective and biased agonism at the β2-adrenergic receptor. Its preferential activation of the Gs-cAMP pathway over the β-arrestin pathway underscores a key principle in modern pharmacology. The experimental protocols detailed herein represent the foundational tools for quantifying the molecular interactions and functional consequences of ligands like this compound, providing essential data for both basic research and the development of next-generation respiratory therapeutics.

References

An In-Depth Technical Guide to the Downstream Signaling Pathways Activated by Salbutamol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salbutamol (B1663637), a short-acting β2-adrenergic receptor (β2AR) agonist, is a cornerstone in the management of respiratory diseases characterized by bronchoconstriction. Its therapeutic efficacy is primarily attributed to the relaxation of airway smooth muscle. This technical guide provides a comprehensive overview of the complex downstream signaling cascades initiated by this compound upon its binding to the β2AR. We will delve into the canonical Gs-protein coupled pathway leading to cyclic AMP (cAMP) production and Protein Kinase A (PKA) activation, the subsequent effects on intracellular calcium homeostasis, and the mechanisms of receptor desensitization and internalization involving G-protein-coupled receptor kinases (GRKs) and β-arrestins. Furthermore, this guide will explore the modulation of the Extracellular signal-regulated kinase (ERK) pathway and the concept of biased agonism in the context of this compound's action. Detailed experimental protocols for key assays and quantitative data are provided to facilitate further research and drug development in this area.

Introduction

This compound is a selective β2-adrenergic agonist widely prescribed for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are highly expressed on the surface of airway smooth muscle cells. This interaction triggers a series of intracellular events that ultimately lead to muscle relaxation and bronchodilation. Understanding the intricacies of these signaling pathways is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.

The Canonical Gs-cAMP-PKA Signaling Pathway

The principal signaling cascade activated by this compound is the Gs-protein coupled pathway. This pathway is central to the bronchodilatory effects of the drug.

-

Receptor Activation and G-Protein Coupling: this compound binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, facilitating its coupling to the heterotrimeric Gs protein.

-

Activation of Adenylyl Cyclase: Upon coupling, the α-subunit of the Gs protein (Gαs) exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) and dissociates from the βγ-subunits. The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) into cyclic Adenosine Monophosphate (cAMP). This leads to a rapid increase in the intracellular concentration of cAMP.

-

Activation of Protein Kinase A (PKA): cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA are now active and can phosphorylate various downstream targets.

Downstream Effects of PKA Activation

Activated PKA orchestrates a multitude of cellular responses that collectively contribute to airway smooth muscle relaxation.

-

Modulation of Intracellular Calcium ([Ca2+]i): PKA phosphorylates and inhibits the inositol (B14025) trisphosphate (IP3) receptor on the sarcoplasmic reticulum, reducing the release of stored calcium. It also enhances the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, promoting calcium re-uptake into the sarcoplasmic reticulum. Furthermore, PKA can phosphorylate and open large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane and closure of voltage-gated calcium channels, thereby reducing calcium influx.

-

Myosin Light Chain Phosphorylation: PKA phosphorylates and inactivates myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating the myosin light chain, a key step in muscle contraction. PKA also activates myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, further promoting relaxation.

-

Other Effects: PKA can also phosphorylate and regulate the activity of other proteins involved in cell proliferation and inflammation.[1]

Receptor Desensitization and Internalization

Prolonged or repeated exposure to this compound can lead to a diminished response, a phenomenon known as tachyphylaxis or desensitization. This is a critical consideration in the long-term management of respiratory diseases.

-

GRK-mediated Phosphorylation: Agonist-occupied β2ARs are phosphorylated by G-protein-coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin proteins.

-

Uncoupling and Internalization: The binding of β-arrestin to the receptor sterically hinders its interaction with Gs proteins, leading to functional uncoupling and a reduction in cAMP production. β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin, leading to the internalization of the receptor into endosomes.

-

Receptor Fate: Internalized receptors can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).

Modulation of the ERK Pathway and Biased Agonism

Recent research has revealed that β2AR signaling is more complex than initially understood, with this compound also influencing other pathways, such as the Extracellular signal-regulated kinase (ERK) pathway.

-

ERK Pathway Modulation: this compound has been shown to inhibit lipopolysaccharide (LPS)-induced ERK phosphorylation in macrophages, suggesting a potential anti-inflammatory role.[2] The exact mechanisms of how this compound modulates the ERK pathway are still under investigation and may be cell-type specific.

-

Biased Agonism: The concept of biased agonism suggests that a ligand can stabilize different receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. This compound has been shown to be a Gs-biased agonist, meaning it preferentially activates the Gs-cAMP pathway over β-arrestin recruitment.[3] This bias may contribute to its favorable therapeutic profile.

Quantitative Data

The following tables summarize key quantitative parameters related to this compound's interaction with the β2-adrenergic receptor and its downstream effects.

Table 1: Receptor Binding and Functional Potency of this compound

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (pIC50) | 5.1 | Rat Lung Membranes | [4] |

| Selectivity (β2 vs. β1) | 29-fold | [5] | |

| EC50 for cAMP Formation | 0.6 µM | Human Airway Smooth Muscle Cells | |

| EC50 for β-arrestin Recruitment | ~1800 nM | ||

| Potency for Inhibition of [3H]-thymidine incorporation | 6.7 nM | Human Airway Smooth Muscle Cells | |

| Potency for Relaxation of MCh-induced contraction | 100 nM | Guinea Pig Trachealis |

Table 2: Comparative Efficacy of this compound

| Downstream Effect | Relative Efficacy (vs. Isoprenaline) | Cell Type/System | Reference |

| cAMP Formation | Partial Agonist (19% of max response) | Human Airway Smooth Muscle Cells | |

| Receptor Internalization | Reduced compared to adrenaline | HEK 293 cells | |

| GRK-mediated Phosphorylation | Reduced compared to adrenaline | HEK 293 cells |

Detailed Experimental Protocols

This section provides an overview of methodologies for key experiments used to study the downstream signaling of this compound.

Cyclic AMP (cAMP) Measurement Assay (HTRF)

Objective: To quantify the intracellular accumulation of cAMP in response to this compound stimulation.

Principle: This protocol utilizes a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). Endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. The HTRF signal is inversely proportional to the concentration of cAMP in the sample.

Materials:

-

Cells expressing β2-adrenergic receptors (e.g., human airway smooth muscle cells, CHO-K1 cells stably expressing β2AR)

-

This compound

-

cAMP HTRF assay kit (containing cAMP standard, d2-labeled cAMP, anti-cAMP-cryptate antibody, lysis buffer, and detection buffer)

-

Cell culture medium and supplements

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

96-well or 384-well white microplates

-

HTRF-compatible microplate reader

Procedure:

-

Cell Culture: Plate cells in a white microplate at an optimized density and allow them to adhere overnight.

-

Cell Stimulation:

-

Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells. Include a vehicle control.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Cell Lysis: Add the lysis buffer provided in the kit to each well and incubate as per the manufacturer's instructions to release intracellular cAMP.

-

HTRF Reaction:

-

Add the d2-labeled cAMP and the anti-cAMP-cryptate antibody solution to each well.

-

Incubate the plate at room temperature in the dark for the recommended time (e.g., 60 minutes).

-

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the 665/620 ratio and determine the cAMP concentration in each sample by interpolating from a standard curve generated with known concentrations of cAMP. Plot the dose-response curve for this compound and determine the EC50 value.

PKA Activation Assay

Objective: To measure the kinase activity of PKA following this compound stimulation.

Principle: This protocol describes a cell-based ELISA-like assay. A specific PKA substrate is pre-coated on a microplate. Cell lysates containing activated PKA will phosphorylate the substrate in the presence of ATP. The phosphorylated substrate is then detected using a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody. The resulting colorimetric signal is proportional to the PKA activity.

Materials:

-

Cells expressing β2-adrenergic receptors

-

This compound

-

PKA Kinase Activity Assay Kit (containing substrate-coated microplate, ATP, kinase assay buffer, lysis buffer, phospho-specific primary antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

-

Cell culture medium and supplements

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Stimulation:

-

Culture cells to the desired confluency.

-

Treat cells with different concentrations of this compound for a specified time.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using the provided lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Kinase Reaction:

-

Add an equal amount of protein from each lysate to the wells of the substrate-coated microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for the recommended time (e.g., 90 minutes).

-

-

Immunodetection:

-

Wash the wells to remove the cell lysate and ATP.

-

Add the phospho-specific primary antibody and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody and incubate.

-

-

Signal Development and Measurement:

-

Wash the wells and add the TMB substrate.

-

After a suitable incubation time, add the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Normalize the absorbance readings to the protein concentration of the lysates. Plot the PKA activity against the this compound concentration to generate a dose-response curve and determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To detect and quantify the phosphorylation of ERK1/2 in response to this compound.

Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and then detect specific proteins using antibodies. In this case, antibodies specific to the phosphorylated form of ERK1/2 (p-ERK1/2) and total ERK1/2 are used.

Materials:

-

Cells of interest (e.g., macrophages, airway epithelial cells)

-

This compound

-

LPS (as a positive control for ERK activation in some cell types)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Culture cells and treat with various concentrations of this compound for different time points. Include a positive control (e.g., LPS) and an untreated control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature an equal amount of protein from each sample and separate them on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the bound antibodies.

-

Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of p-ERK1/2 to total ERK1/2.

β-Arrestin Recruitment Assay (PathHunter® Assay)

Objective: To measure the recruitment of β-arrestin to the β2-adrenergic receptor upon this compound stimulation.

Principle: This assay is based on enzyme fragment complementation (EFC). The β2AR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced interaction of the receptor and β-arrestin, the two fragments combine to form an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

-

PathHunter® β-arrestin cell line co-expressing β2AR-ProLink and β-arrestin-Enzyme Acceptor

-

This compound

-

PathHunter® Detection Kit (containing substrate and detection reagents)

-

White, clear-bottom 96-well or 384-well microplates

-

Luminometer

Procedure:

-

Cell Plating: Plate the PathHunter® cells in the microplate and incubate overnight.

-

Compound Addition:

-

Prepare serial dilutions of this compound.

-

Add the compound dilutions to the cells.

-

-

Incubation: Incubate the plate at 37°C for the recommended time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection:

-

Add the PathHunter® detection reagents to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Data Acquisition: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the signal intensity against the this compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

β2-Adrenergic Receptor Internalization Assay (Immunofluorescence)

Objective: To visualize and quantify the internalization of β2-adrenergic receptors following this compound treatment.

Principle: This method uses immunofluorescence microscopy to track the location of the β2AR. Receptors on the cell surface are labeled with an antibody, and their movement into intracellular compartments upon agonist stimulation is observed.

Materials:

-

Cells expressing β2-adrenergic receptors (preferably with an extracellular epitope tag like FLAG or HA for easier detection)

-

This compound

-

Primary antibody against the β2AR or the epitope tag

-

Fluorescently labeled secondary antibody

-

Paraformaldehyde (PFA) for cell fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells on glass coverslips.

-

Treatment: Treat the cells with this compound for various time points to induce receptor internalization. Include an untreated control.

-

Fixation: Fix the cells with 4% PFA.

-

Immunostaining of Surface Receptors (Non-permeabilized):

-

Without permeabilizing the cells, incubate with the primary antibody against the extracellular domain of the β2AR.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

-

Immunostaining of Total Receptors (Permeabilized):

-

Permeabilize the fixed cells with permeabilization buffer.

-

Block non-specific binding sites with blocking buffer.

-

Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

-

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI. Acquire images using a fluorescence microscope.

-

Data Analysis: Quantify the fluorescence intensity at the plasma membrane versus intracellular vesicles. The decrease in surface fluorescence or the increase in intracellular puncta indicates the extent of receptor internalization.

Conclusion

The downstream signaling pathways activated by this compound are multifaceted, extending beyond the canonical Gs-cAMP-PKA cascade. While this primary pathway is fundamental to its bronchodilatory effects, the processes of receptor desensitization and internalization, as well as the modulation of other signaling pathways like ERK, play crucial roles in the overall therapeutic and potential adverse effects of the drug. A thorough understanding of these intricate molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design of next-generation β2-adrenergic receptor agonists with enhanced efficacy and improved safety profiles. The information presented in this technical guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing the treatment of respiratory diseases.

References

- 1. This compound inhibits the proliferation of human airway smooth muscle cells grown in culture: relationship to elevated cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β2-receptor agonists this compound and terbutaline attenuated cytokine production by suppressing ERK pathway through cAMP in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Investigations into factors determining the duration of action of the beta 2-adrenoceptor agonist, salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Result Summary | BioGRID [thebiogrid.org]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Salbutamol in Research Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of salbutamol (B1663637), a widely used beta-2 adrenergic agonist, in key preclinical research models. The information presented herein is intended to support drug development professionals and researchers in designing and interpreting studies involving this compound.

Executive Summary

This compound is a short-acting beta-2 adrenergic agonist used clinically as a bronchodilator. In research and development, its pharmacokinetic and metabolic profiles are crucial for understanding its efficacy, safety, and potential for drug interactions. This document details the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models, provides summaries of quantitative pharmacokinetic data, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Pharmacokinetics of this compound in Research Models

The pharmacokinetics of this compound are influenced by the route of administration and the animal model. Following inhalation, a significant portion of the dose is often swallowed, leading to absorption from the gastrointestinal tract, which parallels the oral administration route. Intravenous administration provides a direct measure of systemic clearance and distribution.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in various research models. It is important to note that direct cross-study comparisons should be made with caution due to variations in study design, analytical methods, and dosing.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Administration Route | Dosage | T½ (h) | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC | Reference |

| Intravenous | - | 1.2 | N/A | 57.74 ± 9.04 (C0) | N/A | - | [1][2] |

| Oral (Immediate Release) | - | 3.0 | ~80 | - | - | - | [1] |

| Oral (Sustained Release) | - | 5.4 - 7.2 | ~80 | - | - | - | [1] |

| Buccal | 0.9 mg | 2.68 ± 0.40 | 35% | 10.28 ± 2.77 | - | - | [2] |

Table 2: Pharmacokinetic Parameters of Enantiomeric this compound in Horses (Inhaled Administration)

| Enantiomer | Cmax (ng/mL) | AUC (0-25 min) (ng·min/mL) | Reference |

| (R)-Salbutamol | 0.52 ± 0.15 | 10.2 ± 2.1 | |

| (S)-Salbutamol | 0.59 ± 0.18 | 12.8 ± 2.0 |

Note: Data for rats and mice are often presented in the context of population pharmacokinetic models or as concentration measurements at specific time points rather than comprehensive tables of Cmax, Tmax, and AUC. Studies have shown that after inhalation in mice, lung concentrations are initially high and decrease over time, while plasma concentrations rise more slowly. In rats, this compound's absorption has been described by a combination of passive diffusion and active transport processes.

Metabolism of this compound

This compound is primarily metabolized via conjugation reactions, with sulfation being the predominant pathway in humans and many animal models. Glucuronidation also occurs, particularly in species like cattle, pigs, and rats. The main enzyme responsible for the sulfation of this compound is sulfotransferase 1A3 (SULT1A3), which is highly expressed in the small intestine. This leads to significant first-pass metabolism after oral administration.

Metabolism is also stereoselective, with the (R)-enantiomer (the active form) being metabolized more rapidly than the (S)-enantiomer. This results in a higher systemic exposure to the less active (S)-enantiomer.

Metabolic Pathways

The metabolic transformation of this compound involves several key pathways as illustrated below.

References

The In Vivo Effects of Salbutamol on Alveolar Epithelial Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Respiratory Distress Syndrome (ARDS) is characterized by damage to the alveolar-capillary barrier, leading to protein-rich edema and impaired gas exchange. The effective repair of the alveolar epithelium is crucial for the resolution of ARDS. Beta-2 adrenergic agonists, such as Salbutamol (B1663637) (albuterol), have been investigated for their potential to promote this repair process. Preclinical and early clinical studies suggested benefits, primarily through the stimulation of alveolar fluid clearance and direct effects on epithelial cell function. However, large-scale clinical trials have not only failed to demonstrate efficacy but have also raised significant safety concerns. This technical guide provides an in-depth review of the in vivo effects of this compound on alveolar epithelial repair, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved.

Introduction: The Rationale for this compound in Alveolar Repair

The alveolar epithelium, composed of type I (ATI) and type II (ATII) cells, forms a critical barrier regulating fluid and solute transport. In ARDS, this barrier is compromised, leading to alveolar flooding.[1][2][3] The restoration of this barrier integrity is a key determinant of patient outcomes.[2] ATII cells are central to this repair process, as they can proliferate and differentiate into ATI cells to repopulate the damaged epithelium.

This compound, a widely used β2-adrenergic receptor agonist, was identified as a promising therapeutic candidate due to its known effects on ion transport.[4] Stimulation of β2-adrenergic receptors on alveolar epithelial cells activates mechanisms that drive fluid from the alveolar space back into the interstitium, a process known as alveolar fluid clearance (AFC). Early research hypothesized that beyond enhancing AFC, this compound might also directly stimulate epithelial cell proliferation and migration, thereby accelerating repair.

Core Signaling Pathway of this compound in Alveolar Epithelial Cells